molecular formula C18H22N4O3 B2971919 1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1795458-42-2

1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No. B2971919
CAS RN: 1795458-42-2
M. Wt: 342.399
InChI Key: HWUATKZTHOVZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, also known as DPU-246L, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of ongoing research.

Scientific Research Applications

Anticancer Activity

1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, by means of computer-aided design, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrate significant antiproliferative effects, with some showing potent inhibitory activity comparable to the positive control sorafenib. This discovery positions 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as promising new anticancer agents, potentially acting as BRAF inhibitors for further research (Feng et al., 2020).

Molecular Conformations and Gelation

The molecular conformations and gelation ability of N,N′-dipyridyl urea compounds in ethanol solution have been studied through density functional theory (DFT) calculations and molecular dynamics (MD) simulations. These studies shed light on the conformational stability and gelation properties of such compounds, highlighting the role of intramolecular hydrogen bonding and the impact of substituents on gelation ability (Meng et al., 2013).

Nonlinear Optical Properties

Research on 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a novel chalcone derivative, reveals significant electrooptic properties. This compound, assessed through computational approaches, exhibits high second and third harmonic generation values, suggesting its potential application in optoelectronic device fabrications due to superior nonlinear optical properties (Shkir et al., 2018).

Corrosion Inhibition

Urea-derived Mannich bases have been explored as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solutions. These compounds effectively reduce corrosion, suggesting their potential as cost-effective and efficient corrosion inhibitors. The relationship between the molecular structure of these inhibitors and their efficiency in preventing steel corrosion has been closely studied, providing insights into the development of new corrosion inhibitors for industrial applications (Jeeva et al., 2015).

Anion Binding and Sensing

Protonated ureido-pyridyl ligands have been studied for their anion coordination chemistry, particularly in binding inorganic oxo-acids. These studies contribute to the understanding of anion binding mechanisms and the design of new materials for selective anion sensing and separation processes (Wu et al., 2007).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-7-5-6-14(17(15)25-2)21-18(23)20-13-9-11-22(12-13)16-8-3-4-10-19-16/h3-8,10,13H,9,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUATKZTHOVZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.